molecular formula C10H15N B8775410 4-(Tert-butyl)-2-methylpyridine

4-(Tert-butyl)-2-methylpyridine

Cat. No. B8775410
M. Wt: 149.23 g/mol
InChI Key: IZDMRLFXYJMCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)-2-methylpyridine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tert-butyl)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyl)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Tert-butyl)-2-methylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-tert-butyl-2-methylpyridine

InChI

InChI=1S/C10H15N/c1-8-7-9(5-6-11-8)10(2,3)4/h5-7H,1-4H3

InChI Key

IZDMRLFXYJMCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cool a solution of methyl lithium in ether (200 mL, 1.6 M, 320.00 mmol) in an ice bath and add 4-tert-butyl-pyridine (20.28 g, 150.00 mmol) drop wise. Once the substrate is added, warm the reaction to ambient temperature for 3 hours. Concentrate the reaction to near dryness to remove the ether and then add anhydrous toluene (200 mL) and heat to reflux for 20-21 hours. Cool in an ice bath while slowly and cautiously adding ice to quench the reaction. Add water (200 mL) and then extract the aqueous with ethyl acetate (3×250 mL) and separate the layers. Pool, desiccate, filter and concentrate the organic extracts to an oil. Chromatograph the oil on silica using a gradient of 0→50% ethyl acetate hexanes over 25 minutes to yield the title compound (16.60 g, 111.23 mmol). MS(ESI), m/z 150 (M+1).
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